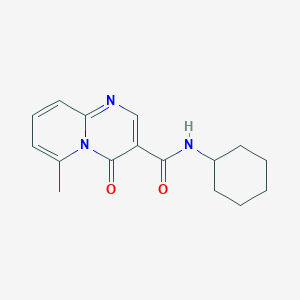
4-Cyanocyclohexane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanocyclohexanecarbonyl chloride is an organic compound with the molecular formula C8H10ClNO. It is a derivative of cyclohexane, where a cyano group (–CN) and a carbonyl chloride group (–COCl) are attached to the cyclohexane ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
4-Cyanocyclohexanecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-cyanocyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride:
4-Cyanocyclohexanecarboxylic acid+SOCl2→4-Cyanocyclohexanecarbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 4-cyanocyclohexanecarbonyl chloride may involve continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Cyanocyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-cyanocyclohexanecarboxylic acid and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-Cyanocyclohexanecarboxylic acid: Formed from hydrolysis.
科学研究应用
4-Cyanocyclohexanecarbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, including potential drugs for various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-cyanocyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can also participate in reactions, such as reduction to amines, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity.
Cyclohexanecarbonitrile: Contains only the cyano group, lacking the carbonyl chloride functionality.
Uniqueness
4-Cyanocyclohexanecarbonyl chloride is unique due to the presence of both the cyano and carbonyl chloride groups, which provide a combination of reactivity that is useful in various synthetic transformations. This dual functionality allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
121487-73-8 |
|---|---|
分子式 |
C8H10ClNO |
分子量 |
171.62 g/mol |
IUPAC 名称 |
4-cyanocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-4H2 |
InChI 键 |
XTNVLEVPXCVDTB-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)Cl |
规范 SMILES |
C1CC(CCC1C#N)C(=O)Cl |
同义词 |
Cyclohexanecarbonyl chloride, 4-cyano-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


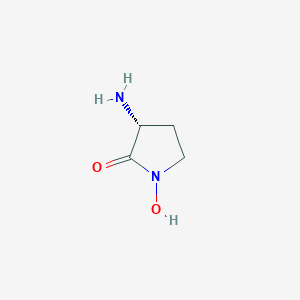
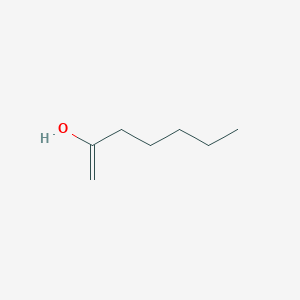
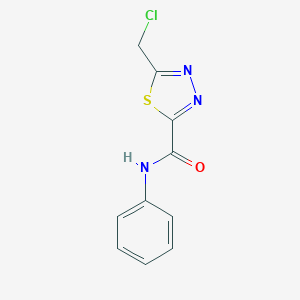

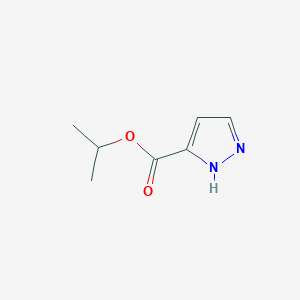
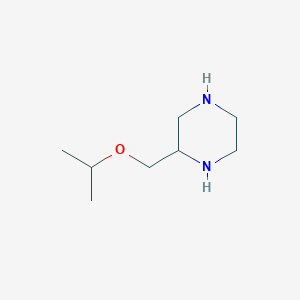
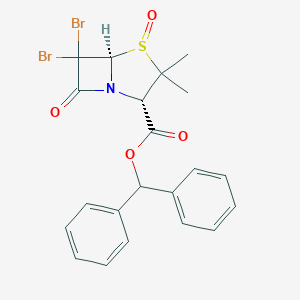

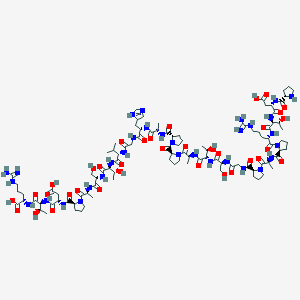

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
